(2-Oxochromen-7-YL)boronic acid
Overview
Description
Coumarin boronic acid is a compound that combines the structural features of coumarin and boronic acid. Coumarin is a naturally occurring organic compound known for its aromatic properties and is widely used in perfumes and flavorings. Boronic acids, on the other hand, are known for their ability to form reversible covalent bonds with diols, making them useful in various chemical applications. Coumarin boronic acid is particularly notable for its fluorescent properties, which make it a valuable tool in biochemical and analytical applications .
Mechanism of Action
Target of Action
The primary target of (2-Oxochromen-7-YL)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The this compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of a new palladium-carbon bond .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction involves chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It is known that boronic acids are relatively stable, readily prepared, and generally environmentally benign . These properties suggest that this compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of this compound is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is mild and functional group tolerant, making it a valuable tool in organic synthesis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, boronic acids are sensitive to hydrolysis under mild acidic or basic conditions . Additionally, the cost of boronic acids could be mitigated by recovering and recycling this reagent . Furthermore, the compound should be stored at -20°C for optimal stability .
Biochemical Analysis
Biochemical Properties
(2-Oxochromen-7-YL)boronic acid plays a crucial role in biochemical reactions due to its ability to interact with reactive oxygen species. It reacts rapidly with peroxynitrite, forming a fluorescent product that can be detected using specific excitation and emission wavelengths . This interaction is stoichiometric, meaning that one molecule of this compound reacts with one molecule of peroxynitrite. Additionally, it interacts with hypochlorous acid and hydrogen peroxide, albeit at different reaction rates . These interactions are essential for studying oxidative stress and related cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by detecting and quantifying reactive oxygen species, which are critical in cell signaling pathways, gene expression, and cellular metabolism . By providing insights into oxidative stress levels, this compound helps researchers understand how cells respond to oxidative damage and the subsequent activation of protective mechanisms.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with reactive oxygen species. The compound’s boronic acid group reacts with peroxynitrite, forming a stable fluorescent product This reaction mechanism is crucial for its function as a fluorescent probe
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable when stored at low temperatures, such as in a refrigerator or freezer . Its stability may decrease over extended periods, leading to potential degradation. Long-term studies have shown that this compound can maintain its fluorescent properties for several months, making it suitable for prolonged experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively detects reactive oxygen species without causing significant toxicity . At higher doses, it may exhibit toxic effects, including cellular damage and oxidative stress. Researchers must carefully optimize the dosage to balance efficacy and safety in animal studies.
Metabolic Pathways
This compound is involved in metabolic pathways related to oxidative stress. It interacts with enzymes and cofactors that regulate the production and detoxification of reactive oxygen species . By modulating these pathways, this compound can influence metabolic flux and metabolite levels, providing valuable insights into cellular metabolism under oxidative stress conditions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions affect its localization and accumulation, ensuring that the compound reaches its target sites effectively. Understanding these transport mechanisms is crucial for optimizing its use in biochemical assays.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization ensures that this compound interacts with its intended targets, enhancing its effectiveness as a fluorescent probe.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of coumarin boronic acid typically involves the reaction of coumarin derivatives with boronic acid or boronate esters. One common method is the reaction of 4-methylcoumarin with boronic acid in the presence of trifluoroacetic acid and dichloromethane at room temperature . This reaction proceeds efficiently, yielding the desired coumarin boronic acid.
Industrial Production Methods: While specific industrial production methods for coumarin boronic acid are not extensively documented, the general principles of organic synthesis and scale-up can be applied. Industrial production would likely involve optimizing the reaction conditions for higher yields and purity, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Coumarin boronic acid undergoes various chemical reactions, including:
Oxidation: It reacts with oxidizing agents like peroxynitrite, hypochlorous acid, and hydrogen peroxide.
Substitution: Coumarin boronic acid can participate in substitution reactions, where the boronic acid group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Peroxynitrite, hypochlorous acid, hydrogen peroxide.
Catalysts: Palladium catalysts are often used in coupling reactions involving boronic acids.
Major Products:
7-Hydroxycoumarin: Formed from the oxidation of coumarin boronic acid by peroxynitrite.
Scientific Research Applications
Coumarin boronic acid has a wide range of applications in scientific research:
Fluorescent Probes: It is used as a fluorescent probe to detect reactive oxygen species such as peroxynitrite, hypochlorous acid, and hydrogen peroxide.
Biological Studies: Its fluorescent properties make it useful for real-time monitoring of oxidative stress and protein modifications in biological systems.
Analytical Chemistry: Coumarin boronic acid is employed in the development of sensors for detecting various analytes, including sugars and other diols, due to its ability to form reversible covalent bonds with these molecules.
Medical Research:
Comparison with Similar Compounds
Carborane-containing Coumarins: These compounds contain boron clusters and are used in boron neutron capture therapy for cancer.
Coumarin Derivatives with Dihydroxyboryl Groups: These derivatives are used in various chemical and biological applications due to their ability to form reversible covalent bonds with diols.
Uniqueness of Coumarin Boronic Acid: Coumarin boronic acid is unique due to its combination of fluorescent properties and reactivity with reactive oxygen species. This makes it particularly valuable as a probe for studying oxidative stress and related biological processes. Its ability to form reversible covalent bonds with diols also adds to its versatility in analytical applications .
Properties
IUPAC Name |
(2-oxochromen-7-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BO4/c11-9-4-2-6-1-3-7(10(12)13)5-8(6)14-9/h1-5,12-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZVCJQIBNTECF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=CC(=O)O2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.